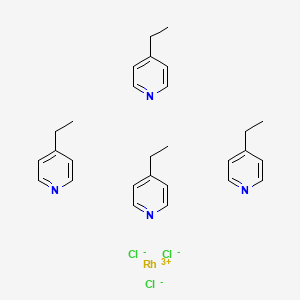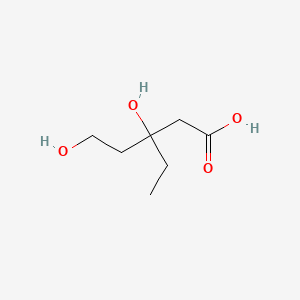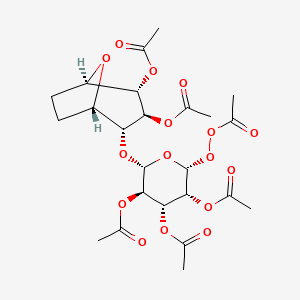
1,6-Anhydrolactose hexaacetate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,6-anhydrolactose hexaacetate involves several key steps, starting from lactose. A notable method for synthesizing 1,6-anhydro-beta-L-hexopyranose derivatives, which are valuable building blocks for L-sugars, relies on a domino reaction involving five synthetic steps from 5,6-dihydro-1,4-dithiin (D’Alonzo, Guaragna, Napolitano, & Palumbo, 2008). This methodology could potentially be adapted for the synthesis of 1,6-anhydrolactose hexaacetate.
Molecular Structure Analysis
The molecular structure of 1,6-anhydrolactose hexaacetate has been studied using NMR spectroscopy and molecular mechanics calculations. In solution, the 1,6-anhydroglucopyranoid ring adopts a 1C4 conformation, with restricted flexibility indicated by specific dihedral angles (Rivera‐Sagredo & Jiménez‐Barbero, 1991).
Chemical Reactions and Properties
1,6-Anhydrolactose hexaacetate participates in various chemical reactions characteristic of its functional groups. For instance, the acetyl groups can undergo hydrolysis under certain conditions, and the anhydro ring formation introduces unique reactivity compared to lactose. The synthesis of various 1,6-anhydro sugars directly from unprotected glycopyranoses using dehydrative condensing agents demonstrates the reactivity of the anhydro ring (Tanaka, Huang, Noguchi, Kobayashi, & Shoda, 2009).
Wissenschaftliche Forschungsanwendungen
1. Pyrolytic Formation and Conformational Studies
1,6-Anhydrolactose hexaacetate plays a significant role in pyrolytic processes. Matsuoka, Kawamoto, and Saka (2013) explored the influence of hydroxyl group configuration on the pyrolytic formation of 1,6-anhydrohexopyranoses from various hexoses. Their study demonstrated that during pyrolysis, molecules like 1,6-anhydrolactose hexaacetate undergo a conformational transformation, which is influenced by the sugar's hydroxyl group configuration. This research enhances understanding of the pyrolytic behavior of carbohydrates and their derivatives (Matsuoka, Kawamoto, & Saka, 2013).
2. Synthesis and Selective Acetylation
The synthesis and selective acetylation of 1,6-anhydrolactose hexaacetate and similar molecules have been a subject of study. Witschi and Gervay-Hague (2010) demonstrated the selective acetylation of various per-O-TMS-protected carbohydrates. This study showed that using a protecting group exchange strategy and microwave assistance, monosaccharides can be selectively acetylated to produce new classes of molecules, which are useful as synthetic intermediates (Witschi & Gervay-Hague, 2010).
3. Building Blocks for L-Sugars Synthesis
1,6-Anhydrolactose hexaacetate derivatives serve as valuable building blocks in the synthesis of L-sugars. D’Alonzo, Guaragna, Napolitano, and Palumbo (2008) reported an efficient synthesis method for 1,6-anhydro-beta-L-hexopyranosyl derivatives. These derivatives are crucial for preparing L-allose and L-glucose in a stereoselective fashion, highlighting the role of such compounds in sugar chemistry (D’Alonzo, Guaragna, Napolitano, & Palumbo, 2008).
4. Role in Biosynthesis Pathways
The compound is also involved in intricate biosynthesis pathways. White and Xu (2006) proposed a biosynthetic pathway for 6-deoxy-5-ketofructose-1-phosphate (DKFP), a precursor sugar for aromatic amino acid biosynthesis. This pathway involves intermediates like methylglyoxal, which are related to the chemistry of 1,6-anhydrolactose hexaacetate (White & Xu, 2006).
5. Metabolic Chemical Reporting
1,6-Anhydrolactose hexaacetate and its derivatives have implications in metabolic chemical reporting. Pedowitz et al. (2021) discussed how metabolic chemical reports have changed the study of glycosylation, with emphasis on molecules like 1,6-anhydrolactose hexaacetate playing roles in specific labeling processes (Pedowitz et al., 2021).
6. Catalytic Synthesis and Extensions
The role of 1,6-anhydrolactose hexaacetate in catalytic synthesis and chain extension reactions has been explored. Nishikawa, Mishima, Ohyabu, and Isobe (2004) showed that 6-Bromo-1,6-anhydro- d -mannose triacetate reacted with various carbon nucleophiles, leading to the formation of chain-extended products, indicating its potential in synthetic organic chemistry (Nishikawa, Mishima, Ohyabu, & Isobe, 2004).
Safety and Hazards
Wirkmechanismus
Mode of Action
The conformation of 1,6-anhydrolactose and its hexaacetate in solution has been investigated by n.m.r. spectroscopy and molecular mechanics calculations . For a solution in D2O, the 1,6-anhydroglucopyranoid ring has a 1C4 conformation, whereas there is an approximately 1:1 equilibrium between the 1C4 and the BO,3 conformations in (CD3)2SO . This conformational behavior could influence its interaction with potential targets.
Eigenschaften
IUPAC Name |
[(1R,2S,3S,4R,5S)-3-acetyloxy-4-[(2R,3R,4R,5R,6R)-3,4,5-triacetyloxy-6-acetylperoxyoxan-2-yl]oxy-8-oxabicyclo[3.2.1]octan-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O16/c1-9(25)31-17-15-7-8-16(36-15)18(19(17)32-10(2)26)37-23-21(34-12(4)28)20(33-11(3)27)22(35-13(5)29)24(38-23)40-39-14(6)30/h15-24H,7-8H2,1-6H3/t15-,16+,17+,18-,19-,20-,21-,22-,23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQOWXPZZKINND-UOZPJAJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2CCC(O2)C(C1OC(=O)C)OC3C(C(C(C(O3)OOC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]2CC[C@H](O2)[C@H]([C@@H]1OC(=O)C)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)OOC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Anhydrolactose hexaacetate | |
CAS RN |
25878-57-3 | |
| Record name | 1,6-Anhydrolactose hexaacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025878573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[[4-(3,4-dimethylphenyl)-1-phenyl-2-imidazolyl]thio]-N-(1,1-dioxo-3-thiolanyl)acetamide](/img/structure/B1225708.png)
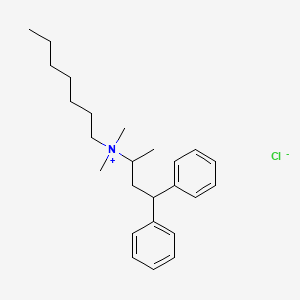
![methyl N-[methyl-(2-nitro-4-propoxyphenyl)carbamothioyl]carbamate](/img/structure/B1225713.png)

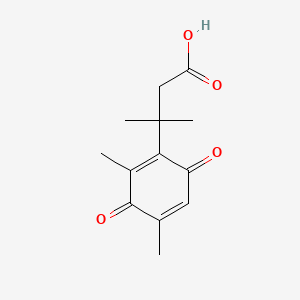
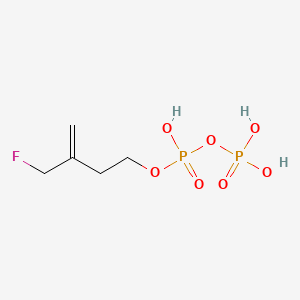
![3-[(2,4-Di-O-acetyl-6-deoxy-3-O-methylhexopyranosyl)oxy]-14-hydroxy-7,8-epoxycard-20(22)-enolide](/img/structure/B1225721.png)


